molecular formula C16H26N2O B7986845 (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol

(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol

Cat. No.: B7986845
M. Wt: 262.39 g/mol
InChI Key: RWTSLPHCOFWTFX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl or isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activity.

    2-(3-(Benzyl(methyl)amino)pyrrolidin-1-yl)ethanol: A similar compound with a methyl group instead of an isopropyl group.

    2-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)ethanol: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol is unique due to its specific chiral configuration and the presence of both benzyl and isopropyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)18(12-15-6-4-3-5-7-15)16-8-9-17(13-16)10-11-19/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTSLPHCOFWTFX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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